Cas no 355-02-2 (Perfluoro(methylcyclohexane))

Perfluoro(methylcyclohexane) 化学的及び物理的性質

名前と識別子

-

- Perfluoro(methylcyclohexane)

- (Trifluoromethyl)undecafluorocyclohexane

- 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(trifluoromethyl)cyclohexane

- perfluoromethylcyclohexane

- Cyclohexane, undecafluoro(trifluoromethyl)- (6CI,8CI,9CI)

- Undecafluoro(trifluoromethyl)cyclohexane

- undecafluoro(trifluoromethyl)-cyclohexan

- perfluoromethyl-cyclohexane

- trifluoromethyl-undecafluoro-cyclohexane

- Tetradecafluoromethylcyclohexane

-

- MDL: MFCD00001468

- インチ: 1S/C7F14/c8-1(7(19,20)21)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12

- InChIKey: QIROQPWSJUXOJC-UHFFFAOYSA-N

- ほほえんだ: C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F

- BRN: 1915981

計算された属性

- せいみつぶんしりょう: 349.97800

- どういたいしつりょう: 349.977645

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 21

- 回転可能化学結合数: 1

- 複雑さ: 411

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.787 g/mL at 25 °C(lit.)

- ゆうかいてん: -37 °C

- ふってん: 76 °C(lit.)

- フラッシュポイント: 75-76°C

- 屈折率: n17/D 1.285(lit.)

- ようかいど: Miscible with acetone and benzene.

- PSA: 0.00000

- LogP: 4.44710

- ようかいせい: 使用できません

Perfluoro(methylcyclohexane) セキュリティ情報

Perfluoro(methylcyclohexane) 税関データ

- 税関コード:2903890090

- 税関データ:

中国税関コード:

2903890090概要:

2903890090.他のシクロアルカン/シクロオレフィンまたはシクロテルペンオレフィンのハロゲン化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2903890090.シクロアルカン、シクロアルカンまたは少ないシクロアルカンのハロゲン化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Perfluoro(methylcyclohexane) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04492-25g |

PERFLUORO(METHYLCYCLOHEXANE) |

355-02-2 | 90% | 25g |

¥638.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04492-100g |

PERFLUORO(METHYLCYCLOHEXANE) |

355-02-2 | 90% | 100g |

¥1878.0 | 2024-07-18 | |

| Apollo Scientific | PC6110-1g |

Perfluoro(methylcyclohexane) |

355-02-2 | 95% | 1g |

£15.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001095-100g |

Perfluoro(methylcyclohexane) |

355-02-2 | 90% | 100g |

2080.0CNY | 2021-07-13 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 302937-100G |

Perfluoro(methylcyclohexane) |

355-02-2 | 90% | 100g |

¥1466.49 | 2023-12-08 | |

| TRC | P999225-2.5g |

Perfluoro(methylcyclohexane) |

355-02-2 | 2.5g |

$ 86.00 | 2023-09-06 | ||

| TRC | P999225-250mg |

Perfluoro(methylcyclohexane) |

355-02-2 | 250mg |

$ 58.00 | 2023-09-06 | ||

| eNovation Chemicals LLC | Y1015809-25g |

PERFLUORO(METHYLCYCLOHEXANE) |

355-02-2 | 90% | 25g |

$125 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-257991-25 g |

Perfluoro(methylcyclohexane), |

355-02-2 | 25g |

¥414.00 | 2023-07-10 | ||

| abcr | AB118424-25 g |

Perfluoro(methylcyclohexane), 94%; . |

355-02-2 | 94% | 25 g |

€40.50 | 2023-07-20 |

Perfluoro(methylcyclohexane) サプライヤー

Perfluoro(methylcyclohexane) 関連文献

-

Xue Wu,Zhen Liu,Thomas S. Murphy,Xue Z. Sun,Magnus W. D. Hanson-Heine,Michael Towrie,Jeremy N. Harvey,Michael W. George Faraday Discuss. 2019 220 86

-

Kenneth A. Rubinson,Philippe Bühlmann,Thomas C. Allison Phys. Chem. Chem. Phys. 2016 18 9470

-

3. Electron acceptor–electron donor interactions. Part XXI. Charge-transfer interactions of some of the highest-valency halides, oxyhalides, and oxides with aromatic hydrocarbons and fluorocarbons. Ball–plane interactions. Group VIAP. R. Hammond,W. S. McEwan J. Chem. Soc. A 1971 3812

-

K. W. Jolley,L. H. Sutcliffe,S. M. Walker Trans. Faraday Soc. 1968 64 269

-

Battist Rábay,Thomas Braun,Jan P. Falkenhagen Dalton Trans. 2013 42 8058

-

6. The triplet state of styrenesPaul M. Crosby,John M. Dyke,John Metcalfe,Antony J. Rest,Kingsley Salisbury,John R. Sodeau J. Chem. Soc. Perkin Trans. 2 1977 182

-

7. Perfluoroalkyl derivatives of nitrogen. Part I. Perfluoro-2-methyl-1 : 2-oxazetidine and perfluoro(alkylenealkylamines)D. A. Barr,R. N. Haszeldine J. Chem. Soc. 1955 1881

-

Michael P. Grubb,Philip M. Coulter,Hugo J. B. Marroux,Andrew J. Orr-Ewing,Michael N. R. Ashfold Chem. Sci. 2017 8 3062

-

9. Theoretical prediction of phase behaviour at high temperatures and pressures for non-polar mixtures. Part 3.—Comparison with upper critical solution temperatures for perfluoromethylcyclohexane + hydrocarbonsRobert L. Hurle,Leonard Toczylkin,Colin L. Young J. Chem. Soc. Faraday Trans. 2 1977 73 618

-

See-Wing Lo,Edwin Law,Matthew Y. Lui,Xi-Guang Wei,Kai-Chung Lau,Chui Y. Ma,Margaret B. Murphy,István T. Horváth Org. Chem. Front. 2014 1 1180

Perfluoro(methylcyclohexane)に関する追加情報

Perfluoro(methylcyclohexane): A Comprehensive Overview of CAS No. 355-02-2

Perfluoro(methylcyclohexane), with the Chemical Abstracts Service (CAS) number 355-02-2, is a unique and highly specialized compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound is characterized by its fully fluorinated structure, which imparts exceptional chemical and thermal stability, low surface tension, and non-reactivity with a wide range of substances. These properties make it an invaluable material in various applications, from industrial lubricants to advanced medical devices.

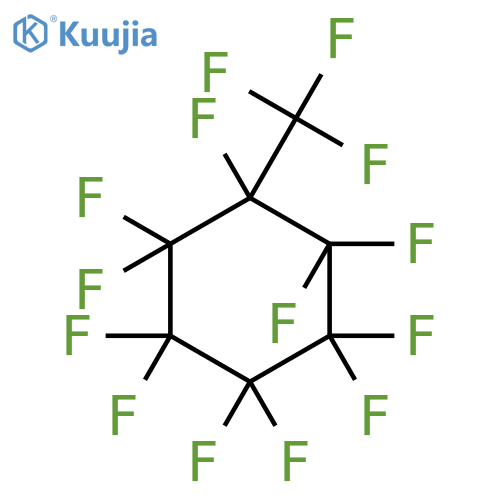

The molecular formula of Perfluoro(methylcyclohexane) is C7F16. Its structure consists of a cyclohexane ring with a methyl group attached, where all hydrogen atoms have been replaced by fluorine atoms. This fluorination process significantly enhances the compound's resistance to chemical degradation and its ability to maintain its physical properties under extreme conditions. The low surface tension of Perfluoro(methylcyclohexane) also makes it an excellent candidate for use in coatings and surface treatments, where it can provide superior protection against corrosion and wear.

In the realm of pharmaceutical research, Perfluoro(methylcyclohexane) has shown promise as a carrier for drug delivery systems. Its biocompatibility and non-toxicity make it suitable for use in medical applications where traditional solvents or carriers may not be appropriate. Recent studies have explored the use of perfluorinated compounds in targeted drug delivery, where they can enhance the solubility and stability of drugs, leading to improved therapeutic outcomes. For example, a study published in the Journal of Pharmaceutical Sciences demonstrated that perfluorinated compounds like Perfluoro(methylcyclohexane) can significantly improve the bioavailability of poorly soluble drugs, thereby enhancing their efficacy.

The industrial applications of Perfluoro(methylcyclohexane) are equally diverse. In the manufacturing sector, it is used as a high-performance lubricant in precision machinery and equipment. Its low viscosity and high thermal stability ensure that it remains effective even under harsh operating conditions. Additionally, its non-reactive nature makes it ideal for use in environments where chemical compatibility is critical. For instance, in semiconductor manufacturing, where contamination can severely impact product quality, Perfluoro(methylcyclohexane) is used to prevent unwanted chemical reactions and maintain process integrity.

In the field of materials science, Perfluoro(methylcyclohexane) has been investigated for its potential in creating advanced composite materials. Its unique properties make it an excellent additive for enhancing the mechanical strength and durability of polymers and other materials. Research published in the Molecular Materials journal highlighted the use of perfluorinated compounds to improve the thermal stability and chemical resistance of polymer-based composites, which are essential for applications in aerospace and automotive industries.

The environmental impact of perfluorinated compounds has been a topic of increasing concern in recent years. While Perfluoro(methylcyclohexane) itself is not classified as a persistent organic pollutant (POP), its production and disposal must be managed carefully to minimize environmental risks. Efforts are ongoing to develop more sustainable synthesis methods and to explore alternative materials that can offer similar performance benefits with reduced environmental impact. For example, green chemistry initiatives are focusing on developing biodegradable perfluorinated compounds that can replace traditional perfluorinated materials without compromising their beneficial properties.

In conclusion, Perfluoro(methylcyclohexane), with its CAS number 355-02-2, is a versatile and highly specialized compound with a wide range of applications across various industries. Its unique chemical properties make it an invaluable material in pharmaceutical research, industrial manufacturing, and materials science. As research continues to advance, the potential uses for this compound are likely to expand further, contributing to innovations in multiple fields.

355-02-2 (Perfluoro(methylcyclohexane)) 関連製品

- 306-92-3(perfluoro-1-methyldecalin)

- 116265-66-8(Naphthalene,2-[difluoro(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl]-1,1,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-heptadecafluorodecahydro-)

- 51294-16-7(Perfluoro(methyldecalin) (Mixture of Isomers))

- 335-27-3(Hexadecafluoro(1,3-dimethylcyclohexane))

- 306-91-2(perfluorotetradecahydrophenanthrene)

- 1805-22-7(1,1,2,2,3,3,4,4,5-Nonafluoro-5-(Trifluoromethyl)-Cyclopentane)

- 3021-63-4(Octane,1,1,1,2,3,3,4,4,5,5,6,6,7,8,8,8-hexadecafluoro-2,7-bis(trifluoromethyl)-)

- 335-21-7(Cyclohexane,1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,2-pentafluoroethyl)-)

- 306-94-5(Perfluorodecalin)

- 374-76-5(perfluoro-1,3,5-trimethylcyclohexane)